molecular formula C12H13N5 B563298 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1216997-87-3

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No. B563298
CAS RN: 1216997-87-3
M. Wt: 230.289
InChI Key: LAZSIJHHPMHKQI-HPRDVNIFSA-N
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Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a mutagenic/carcinogenic heterocyclic amine . It is also known by the synonym 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been analyzed using isotope dilution with 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoxaline . Another study discussed the microsomal metabolism of this food mutagen to mutagenic metabolites .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) .


Chemical Reactions Analysis

This compound is known to undergo various chemical reactions. It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.27 . It is stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Fluorescent Dye in Biochemical Research

This compound is utilized extensively as a fluorescent dye in biochemical research due to its strong fluorescence and ability to interact with specific proteins and enzymes . It’s particularly useful in fluorescence microscopy and flow cytometry, where it helps in the visualization of cellular components and the tracking of biological processes.

Identification and Quantitation in Food Chemistry

In the field of food chemistry, this compound is used in liquid chromatography-electrospray ionisation/multi-stage mass spectrometry (LC–ESI–MS/MS) for the identification and quantitation of heterocyclic amine compounds in cooked foods . This is crucial for understanding the formation of potentially harmful substances during cooking and processing.

Mutagenicity Studies in Toxicology

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been identified as a mutagenic and carcinogenic heterocyclic amine, making it significant in toxicological studies related to food mutagens . It’s used to assess the mutagenic potential of substances and their metabolites in various biological systems.

Environmental Impact Analysis

This compound is also relevant in environmental science, where it’s used to study the presence and impact of carcinogenic compounds that can form during the preparation of certain foods, like fried beef steak . Understanding its environmental presence helps in assessing the risk and developing strategies for mitigation.

Food Safety and Carcinogen Detection

In food safety research, 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a reference standard for detecting carcinogens that form in high-temperature-cooked fish and meats . Its role is critical in developing guidelines and safety standards for food preparation and consumption.

Analytical Chemistry for Compound Characterization

Analytical chemists employ this compound in high-resolution gas chromatography and isotope dilution analysis to quantify and characterize similar mutagenic chemicals in various samples . This aids in the precise detection and measurement of trace amounts of hazardous compounds.

Safety and Hazards

This compound is a mutagenic chemical in bacterial systems (Ames test) and is also active in the DNA repair test in liver cells . When heated to decomposition, it emits toxic vapors of NOx .

Future Directions

The future directions of research on this compound could involve further studies on its mutagenic properties and potential carcinogenic effects. Additionally, more research could be conducted on its metabolism and the resulting mutagenic metabolites .

properties

IUPAC Name

4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

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